![molecular formula C9H18N2 B11920099 3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
3-Methyl-2,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,8-diazaspiro[4.5]decane is a heterocyclic compound featuring a spiro structure with nitrogen atoms at positions 2 and 8. This compound is part of a broader class of diazaspiro compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,8-diazaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and cost-effectiveness. The use of efficient catalysts and reaction conditions that minimize by-products is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-2,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is used in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. The inhibition of RIPK1 kinase activity can block the activation of necroptosis, providing therapeutic potential in treating inflammatory diseases and cancer metastasis .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its pharmacological interest and therapeutic applications.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a potent RIPK1 inhibitor.
Uniqueness
3-Methyl-2,8-diazaspiro[4
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3-methyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C9H18N2/c1-8-6-9(7-11-8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3 |
Clave InChI |
CMTNFFKVPVLTSP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(CCNCC2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


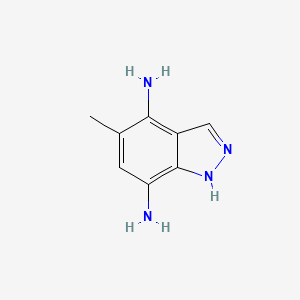
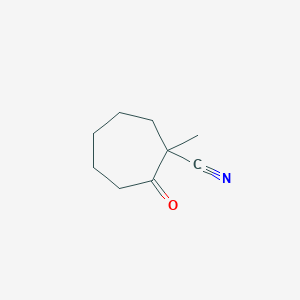

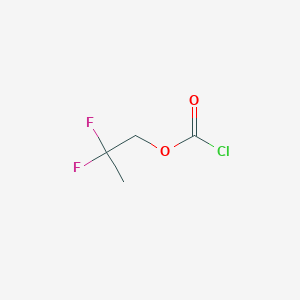
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)
![7H-Indeno[5,6-b]furan](/img/structure/B11920046.png)
![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)
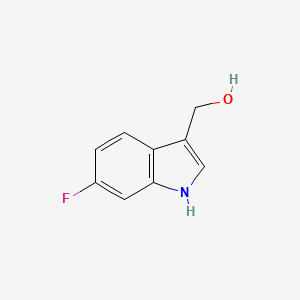
![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)
![(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11920068.png)
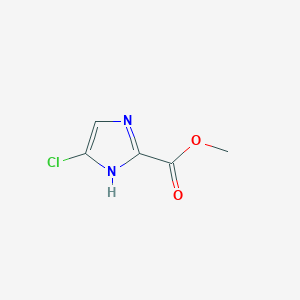
![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
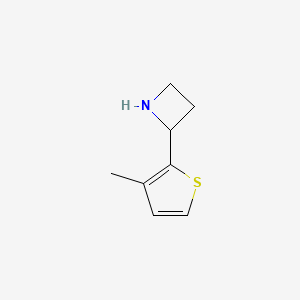
![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)
